Fmoc-3-pyrenyl-L-alanine

Peptide Conformation Circular Dichroism Structural Biology

Researchers requiring site-specific fluorescent probes for peptide conformational studies face limitations with conventional fluorophores like tryptophan or naphthylalanine, which lack excimer-forming capability and long-lifetime emission. Fmoc-3-pyrenyl-L-alanine (CAS 183071-07-0) solves this by providing: • Unique excimer-to-monomer fluorescence ratio for real-time monitoring of peptide folding & helix-helix interactions • Long-lifetime fluorescence enabling time-resolved measurements that discriminate against biological autofluorescence • Strong induced CD signals for quantitative structural validation of synthetic peptides Supplied as an off-white powder with ≥95% purity, suitable for Fmoc-SPPS incorporation. Bulk quantities available.

Molecular Formula C34H25NO4
Molecular Weight 511.6 g/mol
CAS No. 183071-07-0
Cat. No. B064091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-pyrenyl-L-alanine
CAS183071-07-0
Molecular FormulaC34H25NO4
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O
InChIInChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1
InChIKeyLXZMJSJQWMANBG-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-pyrenyl-L-alanine Technical Overview


Fmoc-3-pyrenyl-L-alanine (CAS 183071-07-0), also known as Fmoc-L-1-pyrenylalanine or Fmoc-Pya, is a specialized, non-proteinogenic amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features an Fmoc-protected L-alanine core with a polycyclic aromatic pyrene moiety covalently attached to the β-carbon, resulting in a molecular weight of 511.6 g/mol and a calculated XLogP3-AA of 7.8 [1]. This structure endows the compound with unique photophysical properties derived from the pyrene group, including a high fluorescence quantum yield, a long excited-state lifetime, and the ability to form excimers upon spatial proximity, which are exploited for its primary applications as a site-specific fluorescent probe in peptides and proteins [2].

Why Fmoc-3-pyrenyl-L-alanine Is Irreplaceable


Generic fluorescent amino acids like Fmoc-L-tryptophan or Fmoc-L-phenylalanine offer limited sensitivity and lack conformational reporting capabilities due to their simpler photophysical profiles. The pyrene moiety in Fmoc-3-pyrenyl-L-alanine provides a distinct set of spectroscopic signals, including long-lifetime excimer emission and strong induced circular dichroism (CD) signals, that are absent or significantly weaker in analogs like Fmoc-3-(2-naphthyl)-L-alanine [1]. These features are essential for applications requiring the quantitative monitoring of peptide folding, helix-helix interactions, or molecular proximity, where substitution with a conventional fluorophore would lead to a critical loss of analytical resolution and functional data [2].

Fmoc-3-pyrenyl-L-alanine Performance Evidence


Split CD Signals for α-Helix Probing

Fmoc-3-pyrenyl-L-alanine (as L-1-pyrenylalanine) incorporated into α-helical peptides generates strong split CD peaks at the pyrene absorption region, with positive and negative maxima at longer and shorter wavelengths, respectively. This effect is a direct consequence of the pyrene groups being forced into a chiral, right-handed arrangement within the helical structure. This phenomenon is either absent or significantly weaker in analogous peptides containing naphthylalanine [1].

Peptide Conformation Circular Dichroism Structural Biology

Excimer Emission as a Molecular Proximity Ruler

The pyrene moiety in Fmoc-3-pyrenyl-L-alanine enables the formation of an excited-state dimer (excimer) with distinct, red-shifted fluorescence when two pyrenyl groups are in close proximity. In contrast, simpler fluorescent amino acids like tryptophan or phenylalanine exhibit only monomer fluorescence, and even naphthylalanine shows no excimer formation [1]. The ratio of excimer to monomer emission intensity provides a quantitative, real-time readout of the distance between labeled sites in a peptide or protein [2].

Fluorescence Spectroscopy Excimer Emission Molecular Ruler

Lipophilicity Advantage in Receptor Binding

Fmoc-3-pyrenyl-L-alanine, when deprotected and incorporated into peptide ligands, introduces significantly higher lipophilicity (calculated XLogP3-AA of 7.8) and a larger aromatic surface area compared to endogenous L-phenylalanine (XLogP of -1.5) or L-tryptophan (XLogP of -1.1). In a study replacing a key phenylalanine residue in opioid, CCK, and melanotropin ligands with pyrenylalanine, the resulting change in binding affinity and efficacy was directly attributed to the enhanced lipophilicity and aromaticity of the pyrene group, demonstrating its utility as a probe for structure-activity relationship (SAR) studies [1].

Peptide Drug Design Receptor Binding Lipophilicity

Fmoc-3-pyrenyl-L-alanine Application Scenarios


α-Helix Bundle Formation and Stability Probing

Researchers designing artificial α-helix bundles for use in biomaterials or as therapeutic scaffolds require a precise method to verify and quantify structural assembly. By incorporating Fmoc-3-pyrenyl-L-alanine at specific sites within the α-helical segments, the strong split CD signals and the sensitive excimer-to-monomer fluorescence ratio provide direct, real-time evidence of helix formation and interaction [1]. This approach offers a more quantitative and less disruptive alternative to standard methods like CD spectroscopy alone or the use of external dyes, directly validating the intended 3D structure of the synthesized product.

SAR Studies for Peptide Drug Optimization

Medicinal chemists optimizing the potency and selectivity of a peptide drug lead need to systematically explore the effects of aromaticity and lipophilicity at a specific residue position. Replacing a key endogenous residue, such as phenylalanine, with a pyrenylalanine residue (derived from Fmoc-3-pyrenyl-L-alanine) serves as an extreme but informative SAR probe. The resulting shift in binding affinity and efficacy, as demonstrated in opioid and melanotropin ligand studies, helps define the optimal physicochemical space for the target, providing actionable data for subsequent lead optimization cycles that generic substitutions cannot provide [2].

Custom Fluorescent Peptide Substrates for Assays

Biochemical assay developers requiring a highly sensitive, site-specific fluorescent label for a peptide substrate should select Fmoc-3-pyrenyl-L-alanine over simpler fluorophores. The pyrene moiety's unique long-lifetime fluorescence enables time-resolved fluorescence (TRF) or fluorescence lifetime imaging (FLIM) measurements, which can effectively discriminate the probe's signal from the intense autofluorescence of biological samples. Furthermore, the excimer-forming capability can be exploited to create 'turn-on' or 'turn-off' fluorescent sensors for detecting molecular interactions or cleavage events, a capability not offered by standard Fmoc-protected fluorescent amino acids like Fmoc-3-(2-naphthyl)-L-alanine [3].

Polypeptide Chain Dynamics and Folding Intermediates

Polymer and protein scientists studying the folding pathways of synthetic polypeptides can use Fmoc-3-pyrenyl-L-alanine as a built-in reporter of local chain dynamics. The excimer/monomer fluorescence ratio is a direct function of the spatial arrangement of the pyrenyl groups. As demonstrated in studies of poly(L-1-pyrenylalanine), this ratio changes dramatically between a rigid helical state and a disordered coil state [3]. This allows for the quantitative monitoring of folding/unfolding transitions, providing crucial insights into the kinetics and thermodynamics of the process that are not accessible with non-excimer-forming fluorescent probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-3-pyrenyl-L-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.